methyl 4-cyclopropanecarbonylbenzoate
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Overview
Description
methyl 4-cyclopropanecarbonylbenzoate is an organic compound with the molecular formula C12H12O3 It is an ester derivative of benzoic acid, where the benzoate group is substituted with a cyclopropylcarbonyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 4-cyclopropanecarbonylbenzoate can be synthesized through the esterification of 4-(cyclopropylcarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 4-(cyclopropylcarbonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions
methyl 4-cyclopropanecarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(cyclopropylcarbonyl)benzoic acid.
Reduction: Formation of 4-(cyclopropylcarbonyl)benzyl alcohol.
Substitution: Formation of nitro, bromo, or other substituted derivatives of methyl 4-(cyclopropylcarbonyl)benzoate.
Scientific Research Applications
methyl 4-cyclopropanecarbonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mechanism of Action
The mechanism of action of methyl 4-(cyclopropylcarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The cyclopropylcarbonyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclopropylcarbonyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester derivative with a propyl group.
Uniqueness
methyl 4-cyclopropanecarbonylbenzoate is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-(cyclopropanecarbonyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8H,2-3H2,1H3 |
InChI Key |
QUSDSASRVONPMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CC2 |
Origin of Product |
United States |
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